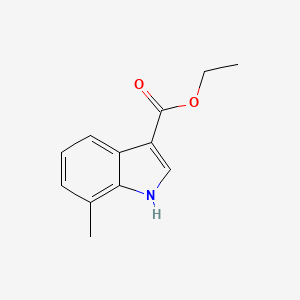
ethyl 7-methyl-1H-indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7-methyl-1H-indole-3-carboxylate is a type of indole derivative . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They have been used as biologically active compounds for treating various disorders in the human body, including cancer cells and microbes .
Synthesis Analysis
The synthesis of indole derivatives like this compound often involves the use of commercially available anilines properly functionalized by different electron-withdrawing and -donating groups . A palladium-catalyzed intramolecular oxidative coupling is typically used, and the conversion of a variety of enamines into the relevant indole is optimized by exposing the neat mixture of reactants to microwave irradiation .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic means, including 1H and 13C spectroscopy, as well as high-resolution mass spectrometry .Chemical Reactions Analysis
Indole derivatives undergo various chemical reactions. For instance, intermediates in the synthesis process can cyclize into corresponding derivatives under relatively mild reaction conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques, including melting point, boiling point, density, molecular formula, and molecular weight analyses .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
Numéro CAS |
773128-82-8 |
|---|---|
Formule moléculaire |
C12H13NO2 |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
ethyl 7-methyl-1H-indole-3-carboxylate |
InChI |
InChI=1S/C12H13NO2/c1-3-15-12(14)10-7-13-11-8(2)5-4-6-9(10)11/h4-7,13H,3H2,1-2H3 |
Clé InChI |
BIOFSBISOZTVAU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CNC2=C(C=CC=C12)C |
SMILES canonique |
CCOC(=O)C1=CNC2=C(C=CC=C12)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


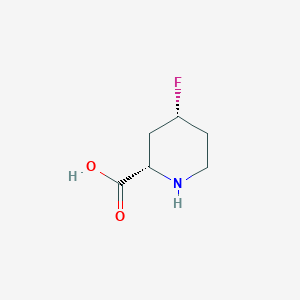
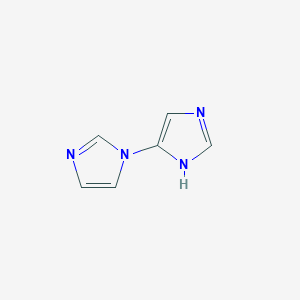
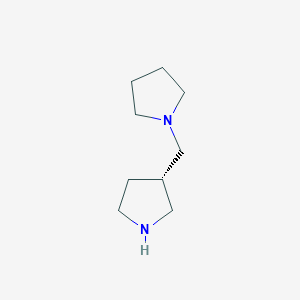

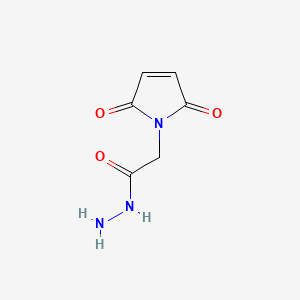
![4-[(2-Aminoethyl)amino]-2-hydroxybenzoic acid](/img/structure/B1502653.png)
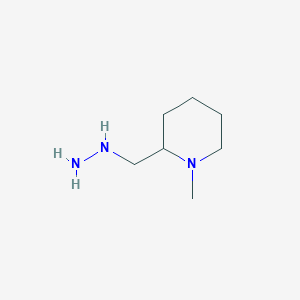

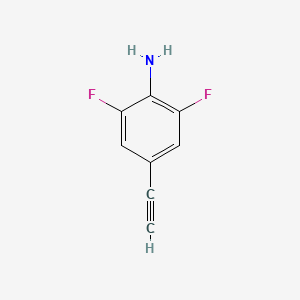
![Imidazo[2,1-B]thiazole-2-carboxylic acid](/img/structure/B1502662.png)
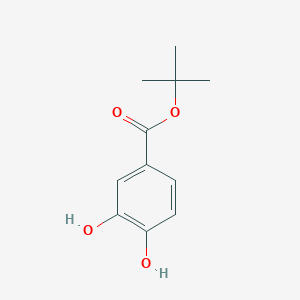

![2-(2,2,2-trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B1502666.png)

